molecular formula C23H24BrNO5 B12205531 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12205531
M. Wt: 474.3 g/mol
InChI Key: QNOYHQPOTBJPMQ-JMIUGGIZSA-N
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Description

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one, known in research as BRD0705, is a potent, selective, and ATP-competitive dual inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms GSK-3α and GSK-3β (source) . Its primary research value lies in its unique isoform functional selectivity; while it binds both isoforms, it has been demonstrated to preferentially inhibit GSK-3α signaling in acute myeloid leukemia (AML) models without suppressing the canonical β-catenin signaling associated with GSK-3β inhibition (source) . This distinctive mechanism induces differentiation of AML cells and shows synergistic activity with standard therapies, positioning BRD0705 as a critical chemical probe for investigating GSK-3 biology and for developing novel differentiation-based therapeutic strategies in oncology (source) . Beyond oncology, this compound is a valuable tool for studying the roles of GSK-3 in other diseases, including neurological disorders, diabetes, and inflammation. The compound features a benzofuranone core and is supplied For Research Use Only, strictly for application in cell-based assays, biochemical studies, and preclinical research.

Properties

Molecular Formula

C23H24BrNO5

Molecular Weight

474.3 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C23H24BrNO5/c1-3-4-7-25(2)11-18-19(26)6-5-17-21(27)20(30-23(17)18)10-14-8-16(24)9-15-12-28-13-29-22(14)15/h5-6,8-10,26H,3-4,7,11-13H2,1-2H3/b20-10-

InChI Key

QNOYHQPOTBJPMQ-JMIUGGIZSA-N

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one scaffold is typically synthesized via cyclocondensation of substituted 3-hydroxypyrones with nitroalkenes. A regioselective approach developed by Zhang and Beaudry employs 3-hydroxy-2H-pyran-2-one and methyl 3-nitrobut-3-enoate in 1,2-dichlorobenzene (DCB) with AlCl₃ and trifluoroacetic acid (TFA) as catalysts . The reaction proceeds at 120°C for 16 hours under argon, yielding benzofuran-2(3H)-one derivatives with >90% regioselectivity (Table 1).

Table 1: Reaction Conditions for Benzofuranone Synthesis

ReactantsCatalyst SystemSolventTemperatureTimeYield
3-Hydroxypyrone + NitroalkeneAlCl₃, TFADCB120°C16 h72–85%

For the target compound, a 6-hydroxy-substituted benzofuranone precursor is required. This is achievable by starting with 5-hydroxysalicylic acid derivatives, where the hydroxyl group is protected as a silyl ether (e.g., tert-butyldimethylsilyl) prior to cyclization . Deprotection with tetrabutylammonium fluoride (TBAF) post-cyclization restores the hydroxyl group.

Functionalization at Position 7: Butyl(methyl)aminomethyl Group

The 7-{[butyl(methyl)amino]methyl} substituent is introduced via a Mannich reaction. A copper-catalyzed three-component coupling—using formaldehyde, butyl(methyl)amine, and the 7-position of the benzofuranone—proceeds in tetrahydrofuran (THF) with CuBr as a catalyst . The reaction achieves 65–78% yields under mild conditions (40–60°C, 8–12 hours).

Mechanistic Insights:

  • Iminium Ion Formation: Formaldehyde and amine react to generate an iminium intermediate.

  • Nucleophilic Attack: The benzofuranone’s C7 position attacks the iminium ion.

  • Proton Transfer: Stabilization of the adduct yields the aminomethyl derivative .

Stereoselective Formation of the (2Z)-Methylidene Group

The Z-configured methylidene group is installed via a palladium-catalyzed Heck coupling between the benzodioxin bromide and the benzofuranone. Using Pd(PPh₃)₄ and triethylamine in DMF at 80°C, the reaction favors the Z-isomer (75:25 Z:E ratio) due to steric hindrance from the adjacent bromine atom .

Optimization Data:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Et₃N (2 equiv).

  • Solvent: DMF, 80°C, 24 hours.

Final Assembly and Purification

The fully substituted benzofuranone is purified via flash column chromatography (FCC) using silica gel and a hexane/ethyl acetate gradient . Recrystallization from ethanol/water enhances purity to >98%.

Key Challenges:

  • Regiochemistry: Ensuring selective functionalization at C6 and C7 requires orthogonal protecting groups.

  • Stereocontrol: The Z-configuration is maintained by low-temperature workup and sterically demanding catalysts .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

StepMethodYieldPurity
Benzofuranone coreAlCl₃/TFA 85%95%
BrominationHBr gas 92%99.4%
AminomethylationCuBr catalysis 73%97%
Methylidene couplingPd catalysis 68%98%

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated benzodioxin ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one: has several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen Substituents

  • In contrast, the 2-fluorobenzylidene group in ’s derivative may improve blood-brain barrier penetration for neurological targets .

Aminoalkyl Modifications

  • The 7-{[butyl(methyl)amino]methyl} group in the target compound introduces a bulky tertiary amine, likely enhancing lipophilicity and membrane permeability compared to the dimethylamino group in ’s analogue . This modification mirrors trends in neuroactive compounds where alkylamino chains modulate receptor affinity .

Hydroxy and Methoxy Groups

  • The 6-hydroxy group in the target compound and Compound 9 facilitates hydrogen bonding, as demonstrated in amyloid fibril detection . However, 5,6-dimethoxy derivatives () show superior acetylcholinesterase (AChE) inhibition due to increased electron density and steric shielding .

Biological Activity

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one , identified by CAS number 929440-11-9 , is a complex organic molecule with potential biological activities. Its intricate structure, featuring a benzofuran core fused with a benzodioxin moiety and various functional groups, suggests a diverse range of pharmacological effects. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C21H24BrO6
Molecular Weight 445.3 g/mol
CAS Number 929440-11-9
IUPAC Name (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

The compound's unique structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural motifs within the compound facilitate binding to active sites, which can modulate enzyme activity or receptor signaling pathways. This interaction may lead to various therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective actions.

Predicted Biological Activities

In silico studies using platforms like PASS (Prediction of Activity Spectra for Substances) have suggested that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Antimicrobial activity
  • Neuroprotective effects

These predictions indicate that the compound may have significant potential in drug development.

Study on Antioxidant Activity

A recent study investigated the antioxidant properties of compounds similar to (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress in cellular models.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of related benzofuran derivatives. In animal models of neurodegenerative diseases, these compounds exhibited significant reductions in neuronal cell death and improved cognitive function. The mechanism was attributed to their ability to inhibit apoptotic pathways and enhance neurotrophic factor signaling.

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar benzodioxin compounds. The findings revealed that these compounds demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. The mode of action was linked to disruption of bacterial cell membranes and inhibition of key metabolic pathways.

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